molecular formula C9H10O2 B14596372 2-Methoxycycloocta-2,4,6-trien-1-one CAS No. 61173-48-6

2-Methoxycycloocta-2,4,6-trien-1-one

Cat. No.: B14596372
CAS No.: 61173-48-6
M. Wt: 150.17 g/mol
InChI Key: ASTNJMFEEJRLIZ-UHFFFAOYSA-N
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Description

2-Methoxycycloocta-2,4,6-trien-1-one is an eight-membered cyclic ketone with conjugated double bonds and a methoxy substituent at the 2-position. These compounds are characterized by their unsaturated, conjugated systems, which confer unique reactivity and biological activities . The methoxy group in this compound may influence electronic properties, solubility, and interaction with biological targets, similar to substituent effects observed in cycloheptatrienones .

Properties

CAS No.

61173-48-6

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-methoxycycloocta-2,4,6-trien-1-one

InChI

InChI=1S/C9H10O2/c1-11-9-7-5-3-2-4-6-8(9)10/h2-5,7H,6H2,1H3

InChI Key

ASTNJMFEEJRLIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=CCC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxycycloocta-2,4,6-trien-1-one can be achieved through several methods. One common synthetic route involves the oxidation of cyclooctatetraene using selenium dioxide. This reaction typically requires specific conditions, such as elevated temperatures and the presence of a solvent like acetic acid . Another method involves the use of transition metal-catalyzed cycloaddition reactions, which can efficiently construct the cyclooctatriene ring system .

Chemical Reactions Analysis

2-Methoxycycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxycycloocta-2,4,6-trien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study for understanding non-benzenoid aromatic systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxycycloocta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s aromatic ring system allows it to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules. The methoxy group also plays a role in stabilizing the compound’s structure and influencing its reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cycloheptatrienone Derivatives:

Hinokitiol (2-Hydroxy-4-isopropylcyclohepta-2,4,6-trien-1-one): Structure: A monoterpenoid with a hydroxyl group at C2 and an isopropyl group at C3. Properties: Exhibits broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities due to its ability to chelate metal ions and disrupt microbial membranes . Comparison: The hydroxyl group in hinokitiol enhances its metal-chelating capacity, whereas the methoxy group in 2-methoxycyclooctatrienone may reduce reactivity but improve stability .

2-Mercaptocyclohepta-2,4,6-trien-1-one (Compound 675): Structure: Features a thiol (-SH) group at C2. Properties: Demonstrated antibacterial activity against Cryptococcus neoformans and Staphylococcus aureus, attributed to thiol-mediated redox disruption .

3,5-Bis(trimethylsilyl)cyclohepta-2,4,6-trien-1-one: Structure: Trimethylsilyl groups at C3 and C4. Properties: Isolated from plant extracts (e.g., Garcinia kola), this compound shows antioxidant activity but lacks documented biological mechanisms . Comparison: Bulky silyl groups may sterically hinder interactions, contrasting with the smaller methoxy group in the octatrienone derivative .

Cyclooctatrienone Derivatives:
  • (2E,4Z,6Z)-2-(Allyloxy)cycloocta-2,4,6-trien-1-one: Structure: An eight-membered ring with an allyloxy substituent at C2. Properties: Studied for its intramolecular Diels-Alder reactivity, forming bicyclic products under thermal conditions . Comparison: The larger ring size (octa vs.

Physicochemical Properties

Compound Ring Size Substituent(s) Key Properties (Density, Boiling Point) Biological Activities
2-Methoxycycloocta-2,4,6-trien-1-one 8 Methoxy (C2) Data limited; inferred stability Hypothesized antimicrobial
Hinokitiol 7 Hydroxy (C2), Isopropyl (C4) Density: ~1.14 g/cm³ Antimicrobial, anticancer
2-Aminocyclohepta-2,4,6-trien-1-one 7 Amino (C2) Boiling point: 276.2°C; Density: 1.14 g/cm³ Unreported
2-Mercaptocyclohepta-2,4,6-trien-1-one 7 Thiol (C2) Antibacterial, antifungal

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